molecular formula C10H6Br2ClN B13339851 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline

4-Bromo-3-(bromomethyl)-7-chloroisoquinoline

Cat. No.: B13339851
M. Wt: 335.42 g/mol
InChI Key: CMTOBGFAUFIZBN-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline typically involves multi-step reactions starting from isoquinoline or its derivatives. One common method includes:

    Bromination: Isoquinoline is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated isoquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Bromomethylation: The final step involves the bromomethylation of the chlorinated isoquinoline using formaldehyde and hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-7-chloroisoquinoline undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.

    Oxidation: Products include quinoline derivatives with different oxidation states.

    Reduction: Products include reduced isoquinoline derivatives.

Scientific Research Applications

4-Bromo-3-(bromomethyl)-7-chloroisoquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(bromomethyl)benzoic acid
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • 4-Bromo-3-hydroxy-3-methylbutyl diphosphate

Uniqueness

4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of halogens enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in the development of pharmaceuticals and other specialized chemicals.

Properties

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.42 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-7-chloroisoquinoline

InChI

InChI=1S/C10H6Br2ClN/c11-4-9-10(12)8-2-1-7(13)3-6(8)5-14-9/h1-3,5H,4H2

InChI Key

CMTOBGFAUFIZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=C2C=C1Cl)CBr)Br

Origin of Product

United States

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